molecular formula C6H3F4NO B1321839 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol CAS No. 1040683-15-5

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B1321839
CAS RN: 1040683-15-5
M. Wt: 181.09 g/mol
InChI Key: OCURQJAHXGYNOF-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-5-(trifluoromethyl)pyridin-2-ol" is a fluorinated pyridine derivative, which is a class of compounds that have garnered significant interest due to their utility in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in these molecules often imparts unique physical and chemical properties that can be beneficial for these applications.

Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through various strategies. One approach involves the tandem C-F bond cleavage protocol to create poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, as described in a method that yields a series of 2,6-disubstituted 4-amino pyridines under noble metal-free conditions . Another study reports the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, followed by an intramolecular skeletal transformation . Additionally, 3-fluoropyridyl nickel complexes have been used for the selective synthesis of new 2,4,5,6-tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines can be complex, with the potential for multiple substituents and stereochemical configurations. For instance, the nickel complexes used in the synthesis of tetrafluoropyridines have been characterized by X-ray crystallography, revealing specific Ni-C distances to the pyridyl ligand and the methyl group in the complex . These structural details are crucial for understanding the reactivity and properties of the synthesized compounds.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, including electrophilic fluorination, which has been used to synthesize 3-fluorinated imidazo[1,2-a]pyridines in aqueous conditions . The dual C-F bond cleavage in a trifluoromethyl group has also been employed to synthesize 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and trifluoromethyl alkenes . These reactions highlight the versatility of fluorinated pyridines in chemical synthesis.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into pyridine rings significantly alters the physical and chemical properties of these compounds. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecules. For example, the synthesis of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent radioligand, demonstrates the importance of fluorination in modulating the affinity for nicotinic acetylcholine receptors . The regioselective fluorination of imidazo[1,2-a]pyridines with Selectfluor in aqueous conditions also exemplifies the impact of fluorination on the reactivity of these compounds .

Scientific Research Applications

Synthesis of Polysubstituted and Fused Pyridines

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol is utilized in the synthesis of polysubstituted and fused pyridines. For example, a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence has been developed for regioselective synthesis of various substituted pyridines, leveraging 2-fluoro-1,3-dicarbonyl precursors under metal-free conditions (Song et al., 2016).

New Strategies in Synthesis of Poly-Substituted Pyridines

Another approach involves the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines through C-F bond breaking of the anionically activated fluoroalkyl group. This method offers a supplement to pyridine synthesis, producing 2,6-disubstituted 4-amino pyridines in high yields under noble metal-free conditions (Chen et al., 2010).

Visible Light Promoted Trifluoromethylation

Fluoroalkylated enaminones, such as trifluridine and 5-trifluoromethyluracil, find applications in pharmaceuticals and agrochemicals. A metal-free and visible light-induced method for the direct perfluoroalkylation of uracils, cytosines, and pyridinones from perfluoroalkyl iodides has been developed. This process features high functional group tolerance and synthetic simplicity, useful in medicinal chemistry (Huang et al., 2018).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Future Directions

Trifluoromethylpyridine and its intermediates, including 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, these compounds are in increasing demand to maintain crop production and protect human populations from diseases .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCURQJAHXGYNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616381
Record name 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040683-15-5
Record name 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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